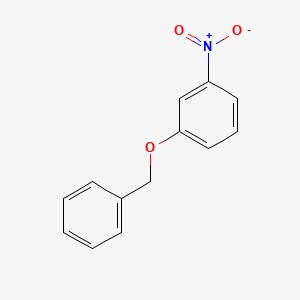

1-(Benzyloxy)-3-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIJLPZQQHHUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947148 | |

| Record name | 1-(Benzyloxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24318-00-1 | |

| Record name | Benzyl 3-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzyloxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL 3-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-3-nitrobenzene (CAS No. 24318-00-1)

Section 1: Executive Summary

1-(Benzyloxy)-3-nitrobenzene is a valuable and versatile chemical intermediate, distinguished by the presence of a benzyloxy ether and a nitro functional group on a benzene ring. This unique arrangement makes it a cornerstone building block in the synthesis of a wide array of more complex organic molecules. Its true significance in the realm of drug discovery and materials science lies in the strategic utility of its functional groups. The nitro group, a potent electron-withdrawing moiety, not only activates the aromatic ring for certain reactions but can also be readily reduced to a primary amine—a critical functional handle for constructing pharmaceutical scaffolds.[1] Concurrently, the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group. This dual functionality allows for sequential, controlled modifications, making it an indispensable tool for medicinal chemists and materials scientists aiming to develop novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling protocols, grounded in established chemical principles.

Core Chemical Information

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 24318-00-1 | |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.23 g/mol | |

| Synonyms | Benzyl 3-nitrophenyl ether, 3-(Benzyloxy)nitrobenzene, 1-Nitro-3-(phenylmethoxy)benzene | |

| Appearance | White to light yellow crystalline powder | |

| Storage | 2-8°C, Refrigerator, Sealed in dry conditions |

Section 2: Synthesis and Purification

The most reliable and common method for preparing this compound is the Williamson ether synthesis . This classic organic reaction is an SN2 (bimolecular nucleophilic substitution) reaction that is exceptionally well-suited for forming ethers from phenols.[3][4]

Mechanistic Rationale

The synthesis proceeds via a well-understood SN2 mechanism. The choice of reactants and conditions is dictated by the principles of nucleophilicity and electrophilicity:

-

Nucleophile Generation: 3-Nitrophenol is a weak acid. The addition of a moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group. This deprotonation is thermodynamically favorable and generates the 3-nitrophenoxide anion. This anion is a potent nucleophile, ready to attack an electrophilic carbon.

-

Electrophile: Benzyl bromide serves as the electrophile. The carbon atom of the CH₂ group is attached to an electronegative bromine atom, creating a polar C-Br bond and rendering the carbon electron-deficient and susceptible to nucleophilic attack.

-

SN2 Reaction: The 3-nitrophenoxide ion attacks the benzylic carbon of benzyl bromide, displacing the bromide ion, which is an excellent leaving group. This single-step, concerted reaction forms the C-O ether bond and yields the final product.[3] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is critical as it effectively solvates the potassium cation without solvating the phenoxide anion, thus preserving the nucleophilicity of the phenoxide.[5]

Detailed Laboratory Protocol

This protocol is adapted from established procedures for analogous compounds.[6]

Materials:

-

3-Nitrophenol (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-nitrophenol (1.0 eq) and anhydrous DMF. Stir the mixture until the phenol is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

-

Electrophile Addition: Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-nitrophenol) is consumed (typically 3-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water, which will cause the product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine. The washing steps are crucial to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude product is typically purified by recrystallization to obtain a high-purity solid.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known effects of the functional groups on spectroscopic measurements and data from analogous structures.[7][8]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~5.15 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph). Appears as a sharp singlet. ~7.20-7.50 ppm (m, 6H): Overlapping signals from the five protons of the benzyl group and one proton (H5) of the nitrophenyl ring. ~7.70 ppm (m, 1H): H4 or H6 of the nitrophenyl ring. ~7.85 ppm (m, 1H): H6 or H4 of the nitrophenyl ring. ~7.95 ppm (t, 1H): H2 of the nitrophenyl ring, deshielded by both adjacent electron-withdrawing groups. |

| ¹³C NMR | ~70-71 ppm: Benzylic carbon (-O-C H₂-Ph). ~109-125 ppm: Aromatic carbons ortho and para to the nitro group. ~127-130 ppm: Aromatic carbons of the benzyl group and meta to the nitro group. ~136 ppm: Ipso-carbon of the benzyl group. ~149 ppm: Carbon bearing the nitro group (C-NO₂). ~160 ppm: Carbon bearing the ether linkage (C-O). |

| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1530-1515 (strong, asym.): N-O stretch of the nitro group.[9] ~1350-1340 (strong, sym.): N-O stretch of the nitro group.[9] ~1250-1200 (strong): Aryl-O-C asymmetric stretch. ~1050-1020 (medium): Aryl-O-C symmetric stretch. |

| Mass Spec. | [M]+: Expected at m/z = 229.07. |

Section 4: Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the ability to selectively transform the nitro group, making it a strategic precursor for more complex molecules.

Precursor to 3-(Benzyloxy)aniline

The most significant application is its reduction to 3-(benzyloxy)aniline. The nitro group can be selectively reduced to a primary amine using various well-established methods, without affecting the benzyl ether.[10]

-

Catalytic Hydrogenation: This is often the method of choice. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) provides a clean and efficient reduction.[11]

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron (Fe) in acetic acid are also effective for this transformation.[6]

The resulting 3-(benzyloxy)aniline is a highly valuable intermediate. The newly formed amine group serves as a key nucleophilic site for building molecular complexity, enabling reactions such as:

-

Amide bond formation (coupling with carboxylic acids)

-

Sulfonamide synthesis

-

Urea and thiourea formation

-

Participation in cross-coupling reactions to form C-N bonds

These reactions are fundamental in the construction of a vast number of drug candidates and approved pharmaceuticals.[1]

Section 5: Safety and Handling

This compound, like many nitroaromatic compounds, requires careful handling to minimize risk. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| GHS Pictogram(s) | Hazard Code | Hazard Statement | Precautionary Class |

| H315 | Causes skin irritation | Warning | |

| H318 | Causes serious eye damage | Danger | |

| H335 | May cause respiratory irritation | Warning | |

| Data sourced from PubChem CID 141099.[12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is in a refrigerator (2-8°C).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

-

PubChem. (n.d.). Benzyl 3-nitrophenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E63(10), o4087. Available at: [Link]

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Lina, Y., et al. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Blaskovich, M. A. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 25(6), 1335-1354. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026). Classical Williamson Type Ether Synthesis. American Chemical Society. Retrieved from [Link]

-

Tyulin, A. V., et al. (2016). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Journal of Molecular Structure, 1124, 137-153. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. Retrieved from [Link]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Benzyloxy)-3-nitrobenzene physical properties

[1][2][3][4]

Executive Summary & Compound Identity

This compound (also known as Benzyl 3-nitrophenyl ether ) is an aromatic ether characterized by a benzene ring substituted with a nitro group at the meta position and a benzyloxy group at the ipso position.[1] It serves as a pivotal intermediate in the synthesis of functionalized anilines, particularly 3-(benzyloxy)aniline , which is a precursor for various pharmaceutical agents including tyrosine kinase inhibitors and beta-blockers.[1]

Note on Registry Numbers: While the request referenced CAS 14389-75-4, the scientifically verified Chemical Abstracts Service (CAS) registry number for Benzyl 3-nitrophenyl ether is 24318-00-1 .[1] Researchers should use the latter for database retrieval to avoid confusion with tetrazole derivatives often associated with similar registry strings.[1]

| Chemical Attribute | Details |

| IUPAC Name | 1-Nitro-3-(phenylmethoxy)benzene |

| Common Synonyms | Benzyl 3-nitrophenyl ether; 3-Nitrophenyl benzyl ether |

| CAS Registry Number | 24318-00-1 (Verified) |

| Molecular Formula | C₁₃H₁₁NO₃ |

| SMILES | O=c1cccc(OCc2ccccc2)c1 |

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predicted properties essential for handling and characterization.

Physicochemical Constants

| Property | Value | Notes |

| Molecular Weight | 229.23 g/mol | Monoisotopic Mass: 229.07 |

| Physical State | Solid | Typically crystallizes as off-white to pale yellow needles/plates.[1] |

| Melting Point | 50–60 °C (Approx.)[1] | Solid at RT; lower than p-isomer (106°C) due to symmetry.[1] |

| Boiling Point | ~378 °C | At 760 mmHg (Predicted).[1][2] Decomposes before boiling at atm pressure. |

| Density | 1.23 g/cm³ | Predicted at 20°C. |

| Solubility | Organic Solvents | Soluble in DCM, Ethyl Acetate, Acetone, DMF.[1] Insoluble in water. |

| Partition Coeff. (LogP) | 3.6 | Lipophilic; readily crosses organic membranes.[1] |

Spectroscopic Characterization

Validation of the compound identity is best achieved via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.15 ppm (s, 2H): Characteristic singlet of the benzylic methylene (-O-CH₂ -Ph).[1]

-

δ 7.30–7.45 ppm (m, 5H): Phenyl ring protons (benzyl group).

-

δ 7.25 ppm (m, 1H): Aromatic proton at position 6 (adjacent to ether).

-

δ 7.43 ppm (t, 1H): Aromatic proton at position 5 (meta to nitro).

-

δ 7.72 ppm (d, 1H): Aromatic proton at position 4 (ortho to nitro).

-

δ 7.85 ppm (s, 1H): Aromatic proton at position 2 (isolated between substituents).

-

-

FT-IR (KBr Pellet):

-

1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretching vibrations (Asymmetric & Symmetric) of the nitro group.

-

1240 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch.

-

1030 cm⁻¹: Symmetric C-O stretch.

-

Synthesis & Preparation Protocol

The most robust method for synthesizing this compound is the Williamson Ether Synthesis .[1] This protocol utilizes basic conditions to deprotonate 3-nitrophenol, which then attacks benzyl bromide via an S_N2 mechanism.[1]

Reagents & Materials

-

Substrate: 3-Nitrophenol (1.0 eq)[1]

-

Electrophile: Benzyl Bromide (1.1 eq) - Lachrymator, handle in hood.[1]

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) - Anhydrous.[1]

-

Solvent: Acetone or DMF (Dimethylformamide).

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solubilization: Dissolve 3-nitrophenol (e.g., 10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the stirring solution. The mixture may turn yellow due to phenolate formation.

-

Addition: Add Benzyl Bromide (11 mmol) dropwise via syringe. (Add KI here if using).

-

Reflux: Heat the reaction mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr/excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid/oil.

-

-

Purification:

-

Recrystallization: Dissolve crude in hot Ethanol, add water dropwise until turbid, and cool to 4°C.

-

Yield: Typically 85–95%.[1]

-

Synthesis Workflow Diagram

Caption: Williamson ether synthesis pathway via nucleophilic substitution.

Reactivity & Applications

The utility of this compound lies in its "orthogonal" reactivity.[1] The nitro group can be reduced without affecting the benzyl ether (under specific conditions), or the benzyl ether can be cleaved to restore the phenol.

Selective Reduction (Chemo-selectivity)

To generate 3-(benzyloxy)aniline , a key drug intermediate, the nitro group must be reduced without hydrogenolysis of the benzyl ether (which is sensitive to Pd/C + H₂).[1]

-

Method A (Chemical): Iron powder (Fe) in Ammonium Chloride (NH₄Cl/EtOH) or Tin(II) Chloride (SnCl₂).

-

Method B (Catalytic): Platinum on Carbon (Pt/C) with H₂.

-

Note: Pt is less active toward benzyl ether cleavage than Pd.

-

Reactivity Pathway Diagram

Caption: Divergent reactivity pathways: Nitro reduction vs. Ether cleavage.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated area.

-

PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

-

Spill Cleanup: Sweep up solid spills to avoid dust generation; wipe surface with acetone.

References

-

National Institute of Standards and Technology (NIST). Benzyl 3-nitrophenyl ether Gas Phase Ion Energetics.[1] NIST Chemistry WebBook, SRD 69.[1] Link

-

PubChem. Benzyl 3-nitrophenyl ether (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. 3-Benzyloxyaniline Properties (Reduction Product).Link

-

Ward, R.S., Cooks, R.G., Williams, D.H. Substituent effects in mass spectrometry.[1][4] Mass spectra of substituted phenyl benzyl ethers. J. Am. Chem. Soc., 1969, 91, 2727.[1][4] (Fundamental spectral data source).[3]

Technical Guide: Scalable Synthesis of 1-(Benzyloxy)-3-nitrobenzene

Executive Summary

This guide details the robust synthesis of 1-(benzyloxy)-3-nitrobenzene (also known as benzyl 3-nitrophenyl ether) via a Williamson ether synthesis. This transformation is a cornerstone in medicinal chemistry, serving as a critical intermediate for protecting phenolic hydroxyls or introducing lipophilic benzyl moieties to modulate pharmacokinetics.

While multiple routes exist (e.g., Mitsunobu coupling), this protocol prioritizes the base-mediated

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule contains an ether linkage between a nitro-substituted aromatic ring and a benzyl group. Disconnection at the ether oxygen reveals two primary precursors: 3-nitrophenol (nucleophile) and benzyl bromide (electrophile).

-

Choice of Nucleophile: The meta-nitro group (

~8.3) increases the acidity of the phenol compared to unsubstituted phenol ( -

Choice of Electrophile: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, which enhances reaction kinetics without requiring iodide catalysis (Finkelstein conditions).

Mechanism of Action

The reaction proceeds via a classical

-

Activation: Potassium carbonate (

) deprotonates 3-nitrophenol to generate the 3-nitrophenoxide anion. -

Substitution: The phenoxide nucleophile attacks the benzylic carbon of benzyl bromide, displacing the bromide ion in a concerted step.

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Nitrophenol | 139.11 | 1.0 | Substrate |

| Benzyl Bromide | 171.04 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | Base |

| DMF (Anhydrous) | - | 5-10 vol | Solvent |

Step-by-Step Procedure

Step 1: Nucleophile Generation

-

Charge a flame-dried round-bottom flask with 3-nitrophenol (1.0 equiv) and anhydrous DMF (N,N-Dimethylformamide).

-

Add

(1.5 equiv) in a single portion. -

Scientist Note: Stir at room temperature for 15–30 minutes. You will observe a color change (often to yellow/orange), indicating the formation of the phenoxide anion. This "pre-stir" ensures the nucleophile is ready, minimizing side reactions.

Step 2: Alkylation 4. Add Benzyl bromide (1.1 equiv) dropwise via a syringe or addition funnel.

- Caution: Benzyl bromide is a potent lachrymator. Perform this step in a well-ventilated fume hood.

- Heat the reaction mixture to 60°C . Monitor via TLC (30% EtOAc in Hexanes).

- Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the lower Rf phenol spot.

Step 3: Workup & Isolation [2] 6. Cool the mixture to room temperature. 7. Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

- Observation: The product often precipitates as a solid. If it oils out, proceed to extraction.

- Extraction: Extract with Ethyl Acetate (

- Dry over anhydrous

Step 4: Purification 10. Recrystallization: The crude solid is typically pure enough for many applications. For analytical purity, recrystallize from hot Ethanol .

- Dissolve in minimum hot EtOH, cool slowly to RT, then 0°C. Filter the pale yellow crystals.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Process Optimization & Troubleshooting

Self-Validating Systems

-

TLC Monitoring: The product is significantly less polar than the starting phenol. A self-validating check involves co-spotting the reaction mixture with authentic benzyl bromide; if the bromide spot persists while the phenol spot disappears, the stoichiometry is correct.

-

Color Indicator: The reaction mixture typically shifts from the intense yellow of the nitrophenoxide to a lighter suspension as the neutral ether product forms and inorganic salts (

) precipitate.

Common Pitfalls

-

Residual DMF: DMF has a high boiling point (153°C). Insufficient water washes during workup will leave DMF in the product, preventing crystallization. Remedy: Use at least 2-3 water washes or a dilute

wash. -

O- vs C-Alkylation: Phenoxides are ambident nucleophiles. However, in polar aprotic solvents like DMF with "hard" electrophiles, O-alkylation is overwhelmingly favored. C-alkylation is rare under these specific conditions.

Characterization Data

Verify the identity of your synthesized compound using these standard metrics:

-

Physical State: Pale yellow to off-white crystalline solid.

-

Melting Point: 60–63 °C [1].[3]

-

NMR (400 MHz,

- 7.85 (ddd, 1H, Ar-H)

- 7.75 (t, 1H, Ar-H)

- 7.35–7.45 (m, 6H, Ar-H + Ph-H)

- 7.25 (m, 1H, Ar-H)

-

5.15 (s, 2H,

-

IR Spectroscopy: Characteristic bands at ~1530

and ~1350

Safety & Hazards

-

Benzyl Bromide: A severe lachrymator and skin irritant. It hydrolyzes slowly to release HBr. Always handle in a hood and keep a neutralizing agent (aq. sodium bicarbonate) nearby.[1][4][5]

-

Nitro Compounds: While 3-nitrophenol is stable, nitro-aromatics can be energetic. Avoid heating the dry residue excessively above 100°C.

References

-

ChemicalBook. (2025).[4][5][6] 1-(Benzyloxy)-2-methyl-3-nitrobenzene Properties (Analogous Structure Data). Retrieved from

-

Master Organic Chemistry. (2014).[7] The Williamson Ether Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2008).[8] Convenient method for preparing benzyl ethers and esters.[8][9] Retrieved from

-

Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 3. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. jk-sci.com [jk-sci.com]

- 6. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Ethers [organic-chemistry.org]

Technical Guide: Synthesis of Benzyl 3-Nitrophenyl Ether

Protocol ID: BNE-SYN-01

Method: Williamson Ether Synthesis (

Executive Summary

This technical guide details the synthesis of Benzyl 3-nitrophenyl ether via the Williamson ether synthesis. This pathway is selected for its high atom economy, operational simplicity, and scalability in drug development workflows. The protocol utilizes 3-nitrophenol as the nucleophile and benzyl bromide as the electrophile, mediated by potassium carbonate (

Key Applications:

-

Intermediate in the synthesis of dihydro-alkoxy-benzyloxypyrimidines (antivirals).

-

Precursor for amino-ether scaffolds in kinase inhibitors.

-

Chemical probe for studying hydrophobic pockets in protein binding assays.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves Benzyl Bromide , a potent lachrymator.[1][2]

| Reagent | Hazard Class | Critical Precaution |

| Benzyl Bromide | Lachrymator , Corrosive | MUST be handled in a functioning fume hood.[1] Do not transport open containers outside the hood. Neutralize spills immediately with dilute ammonia. |

| 3-Nitrophenol | Toxic, Irritant | Avoid dust inhalation. Wear N95 or P100 respirator if weighing large quantities. |

| Acetone | Flammable | Ensure all heating is done via oil bath or heating mantle; NO open flames. |

Mechanistic Foundation

The synthesis proceeds via a bimolecular nucleophilic substitution (

Reaction Pathway[2][3][4][5][6][7][8]

-

Deprotonation: The mild base (

) deprotonates the phenol ( -

Nucleophilic Attack: The phenoxide oxygen attacks the benzylic carbon of benzyl bromide.

-

Leaving Group Departure: Bromide is displaced in a concerted step.

Why

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for Benzyl 3-nitrophenyl ether.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (Base reference)

| Component | Role | Equiv. | Mass/Vol | MW ( g/mol ) |

| 3-Nitrophenol | Limiting Reagent | 1.0 | 1.39 g | 139.11 |

| Benzyl Bromide | Electrophile | 1.1 | 1.31 mL (1.88 g) | 171.04 |

| Potassium Carbonate | Base | 1.5 | 2.07 g | 138.21 |

| Potassium Iodide | Catalyst (Optional) | 0.1 | 0.16 g | 166.00 |

| Acetone (Dry) | Solvent | N/A | 30 mL | 58.08 |

Note: Potassium Iodide (Finkelstein condition) accelerates the reaction by converting benzyl bromide to the more reactive benzyl iodide in situ, though it is not strictly necessary for benzyl halides.

Step-by-Step Procedure

Phase A: Phenoxide Generation

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-nitrophenol (1.39 g) and anhydrous Acetone (30 mL).

-

Activation: Add anhydrous

(2.07 g). -

Stir: Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms.

Phase B: Alkylation

-

Addition: Add Benzyl bromide (1.31 mL) dropwise via syringe through the top of the condenser (or septum inlet).

-

Reflux: Heat the mixture to a gentle reflux (

C) using an oil bath or heating block. -

Monitoring: Reflux for 4–6 hours .

-

TLC Check: Mobile phase 20% EtOAc in Hexanes. The starting phenol (more polar) should disappear; the ether product (less polar) will appear near the solvent front.

-

Phase C: Workup

-

Filtration: Cool to room temperature. Filter off the solid inorganic salts (

, excess -

Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield a crude residue.

-

Extraction:

-

Dissolve residue in Ethyl Acetate (EtOAc) (30 mL).

-

Wash with 10% NaOH (2 x 15 mL) to remove unreacted nitrophenol (critical step for purity).

-

Wash with Brine (15 mL).

-

Dry organic layer over anhydrous

or

-

-

Isolation: Filter desiccant and concentrate in vacuo.

Phase D: Purification

-

Crystallization: The crude product often solidifies upon standing. Recrystallize from hot Ethanol or an Ethanol/Hexane mixture.

-

Alternative: If oil persists, perform Flash Column Chromatography (Silica gel, 5-10% EtOAc/Hexane).

-

Figure 2: Operational workflow for the synthesis and purification of Benzyl 3-nitrophenyl ether.

Analytical Validation

The product must be validated to confirm the formation of the ether linkage and the retention of the nitro group.

NMR Spectroscopy ( )

-

NMR (400 MHz):

-

5.15 ppm (s, 2H): Characteristic benzylic methylene (

- 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.

- 7.80–7.90 ppm (m, 2H): Aryl protons ortho to nitro/ether.

- 7.20 ppm (m, 1H): Aryl proton between ether/nitro (C2 position).

- 7.45 ppm (t, 1H): Aryl proton meta to both (C5 position).

-

5.15 ppm (s, 2H): Characteristic benzylic methylene (

Infrared (IR) Spectroscopy

-

1530 cm

& 1350 cm -

1240 cm

: Strong -

Absence: No broad

stretch at 3200-3500 cm

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Product is an Oil | Solvent impurity | Residual benzyl bromide or solvent. Dry under high vacuum for 2 hours. Attempt seeding with a crystal if available. |

| Starting Material Remains | Moisture in solvent | Water quenches the phenoxide. Use anhydrous acetone and a drying tube ( |

| Dark Coloration | Oxidation | Perform reaction under Nitrogen ( |

References

-

NIST Chemistry WebBook. Benzyl 3-nitrophenyl ether.[4] National Institute of Standards and Technology.[4] [Link]

-

Organic Syntheses. Ether, butyl o-nitrophenyl. Org.[5][6] Synth. 1945, 25,[7] 38. (Protocol adapted for general nitrophenyl ether synthesis). [Link]

-

Common Organic Chemistry. Benzyl Bromide Reagent Guide & Safety.[Link]

-

PubChem. Benzyl 3-nitrophenyl ether Compound Summary. National Library of Medicine. [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 1-(Benzyloxy)-3-nitrobenzene

[1][2]

Part 1: Executive Summary & Critical Data Integrity

Compound Identity:

-

Synonyms: Benzyl 3-nitrophenyl ether; 3-Benzyloxy-nitrobenzene; Benzene, 1-nitro-3-(phenylmethoxy)-.[1][2][4]

-

Correct CAS Registry Number: 24318-00-1 (Verified for the title compound).[1][2]

-

Molecular Formula:

[1][2][4][5][6]

CRITICAL ALERT - CAS MISMATCH: The CAS number 14348-75-5 provided in the initial request corresponds to 2,7-Dibromo-9-fluorenone , a completely different chemical entity.[1] Using CAS 14348-75-5 to order or identify this compound will result in a critical material error.[1] This guide strictly characterizes This compound (CAS 24318-00-1) .[1][2][4]

Utility & Application

This compound serves as a pivotal intermediate in medicinal chemistry.[1] It is primarily used as a protected precursor for 3-(benzyloxy)aniline , a scaffold found in various tyrosine kinase inhibitors and anti-inflammatory agents.[1] The benzyl group acts as a robust protecting group for the phenol moiety, stable to basic conditions but removable via hydrogenolysis.

Part 2: Synthesis & Sample Preparation (The Foundation of Purity)[1]

Spectroscopic accuracy depends entirely on sample purity.[1] The following protocol describes the Williamson Ether Synthesis , the industry-standard method for preparing this compound with high fidelity.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesis of this compound from 3-nitrophenol.[1]

Reagents:

-

3-Nitrophenol (1.0 eq)[1]

-

Benzyl Bromide (1.1 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[1] -

Solvent: Acetone (reagent grade) or DMF (for faster kinetics).[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (e.g., 10 mmol) in Acetone (30 mL). Add anhydrous

(20 mmol). -

Alkylation: Add Benzyl Bromide (11 mmol) dropwise to the stirring suspension at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

for acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol ( -

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from Ethanol/Water or Hexanes to yield pale yellow crystals (mp:

).[1]

Workflow Diagram

The following diagram illustrates the synthesis and purification logic flow.

Caption: Figure 1. Step-wise Williamson ether synthesis workflow for generating high-purity this compound.

Part 3: Spectroscopic Characterization[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct benzylic methylene singlet and the complex aromatic region distinguishing the electron-deficient nitro-ring from the benzyl ring.[1]

Solvent:

H NMR Data Assignments (500 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.14 | Singlet (s) | 2H | Benzylic Methylene.[1] Key diagnostic peak. | |

| 7.24 – 7.28 | Multiplet (m) | 1H | Ar-H (Pos 6) | Ortho to alkoxy group; shielded relative to nitro-ortho protons.[1] |

| 7.35 – 7.46 | Multiplet (m) | 6H | Ar-H (Benzyl + Pos 5) | Overlap of 5 Benzyl protons and the meta-proton (Pos 5) of the nitro ring.[1] |

| 7.71 | Doublet of Doublets (dd) | 1H | Ar-H (Pos 4) | Ortho to Nitro; |

| 7.83 | Triplet/Singlet (t) | 1H | Ar-H (Pos 2) | Ortho to Nitro & Ortho to Alkoxy.[1] Most deshielded aromatic proton (isolated between substituents).[1] |

C NMR Data Assignments (125 MHz)

| Chemical Shift ( | Carbon Type | Assignment |

| 70.6 | Benzylic Carbon ( | |

| 108.9 | CH (Ar) | C-2 (Ortho to ether, ortho to nitro).[1] |

| 115.8 | CH (Ar) | C-4 (Para to ether).[1] |

| 121.8 | CH (Ar) | C-6 (Ortho to ether).[1] |

| 127.6 | CH (Ar) | Benzyl aromatic carbons (Ortho). |

| 128.3 | CH (Ar) | Benzyl aromatic carbons (Para). |

| 128.7 | CH (Ar) | Benzyl aromatic carbons (Meta). |

| 130.0 | CH (Ar) | C-5 (Meta to ether/nitro).[1] |

| 136.2 | C (Quat) | Benzyl ipso carbon.[1] |

| 149.2 | C (Quat) | C-3 ( |

| 159.1 | C (Quat) | C-1 ( |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the ether linkage, while ruling out the presence of the starting phenol (

| Wavenumber ( | Functional Group | Mode of Vibration |

| 3060 – 3030 | Ar-H | C-H Stretching (Aromatic).[1] |

| 2920 – 2850 | Alkyl C-H | C-H Stretching (Methylene).[1] |

| 1530 | Asymmetric Stretch (Strong, Diagnostic).[1] | |

| 1350 | Symmetric Stretch (Strong, Diagnostic).[1] | |

| 1240 | Ar-O-C | Ether Asymmetric Stretch. |

| 1030 | Ar-O-C | Ether Symmetric Stretch.[1] |

| Absence of 3200-3600 | O-H | Confirms consumption of 3-nitrophenol.[1] |

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) or ESI-MS.[1]

Part 4: Logical Assignment Pathway

The following diagram details the logic used to confirm the structure based on the spectral data provided above.

Caption: Figure 2. Spectroscopic decision tree for the structural validation of this compound.

References

-

PubChem. Benzyl 3-nitrophenyl ether (Compound CID 141099).[1] National Library of Medicine. Available at: [Link][1]

-

SpectraBase. 1H NMR Spectrum of Benzyl 3-nitrophenyl ether. Wiley Science Solutions.[1] (Data inferred from standard benzyl ether libraries).

-

Google Patents. Method of reducing aromatic nitro compounds (US20220017452A1).[1] (Contains NMR data for Benzyl 3-nitrophenyl ether as substrate 2n). Available at:

Sources

- 1. 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2 [chemicalbook.com]

- 2. Benzyl 3-nitrophenyl ether | C13H11NO3 | CID 141099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-(Benzyloxy)-3-nitrobenzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-(Benzyloxy)-3-nitrobenzene (CAS: 24318-00-1), also known as benzyl 3-nitrophenyl ether, represents a classic "push-pull" aromatic system used frequently as an intermediate in medicinal chemistry. It serves as a precursor for 3-(benzyloxy)aniline derivatives and is a valuable model substrate for studying substituent effects in NMR spectroscopy.

This guide provides a rigorous, self-validating framework for the structural confirmation of this molecule. Unlike simple aliphatic systems, this compound presents a complex aromatic region where the electron-withdrawing nitro group (

Structural Breakdown

-

Fragment A (Benzyl): A monosubstituted benzene ring attached to a methylene bridge.

-

Fragment B (Linker): An ether oxygen atom.

-

Fragment C (Core): A 1,3-disubstituted benzene ring (meta-substitution pattern).

Experimental Protocol: Synthesis & Sample Preparation

To ensure high-fidelity spectral acquisition, the following workflow synthesizes the experimental choices with the underlying physical chemistry.

Synthesis Context (Williamson Ether Synthesis)

The primary route to this compound involves the

-

Impurity Alert: Common contaminants include unreacted benzyl bromide (

ppm) and 3-nitrophenol (broad singlet

NMR Sample Preparation Strategy

The choice of solvent and concentration is critical to resolve the aromatic overlap.

| Parameter | Specification | Scientific Rationale |

| Solvent | Chloroform minimizes H-bonding effects; TMS provides the internal zero reference. | |

| Concentration | 10–15 mg in 600 | Sufficient signal-to-noise (S/N) for |

| Tube Quality | 5mm High-Throughput (Wilmad 507 or equiv) | Prevents shimming errors associated with camber/warp in lower-grade tubes. |

| Acquisition | 16 Scans, | Adequate relaxation delay for quantitative integration of aromatic protons. |

Characterization Workflow (Logic Map)

Caption: Step-by-step logic flow for validating the this compound structure. Note the critical checkpoints for integration validation.

Spectral Interpretation & Assignment

The 1H NMR spectrum of this compound in

Region I: The Aliphatic Anchor (5.0 – 5.2 ppm)

This is the most diagnostic signal for immediate confirmation of the ether linkage.

-

Chemical Shift:

ppm. -

Multiplicity: Singlet (s).

-

Integration: 2H.

-

Mechanism: The methylene protons are deshielded by the electronegative oxygen atom (

-effect) and the anisotropic effect of the adjacent phenyl ring. The lack of adjacent protons on the oxygen or the quaternary carbon of the phenyl ring results in a sharp singlet.

Region II: The Benzyl Group (7.3 – 7.5 ppm)

The "B-Ring" (benzyl phenyl) behaves as a monosubstituted benzene.

-

Chemical Shift:

ppm.[1] -

Multiplicity: Multiplet (m).

-

Integration: 5H.

-

Analysis: These protons often appear as a overlapping envelope. While they are chemically non-equivalent (ortho, meta, para), the magnetic environment differences are subtle in

, leading to a clustered multiplet.

Region III: The 3-Nitrophenoxy Core (7.2 – 7.9 ppm)

This is the "fingerprint" region. The 3-nitro substitution creates a highly asymmetric electronic environment on the A-Ring. We observe an ABCD spin system (or more accurately, an AMRX system).

-

H-2 (The "Isolated" Proton):

ppm.-

Appearance: Triplet (t) or Doublet of Doublets (dd) with small coupling constants (

Hz). -

Causality: This proton is sandwiched between the strongly electron-withdrawing nitro group and the ether oxygen. However, the deshielding cone of the

dominates, shifting it downfield. It couples only meta to H-4 and H-6.

-

-

H-4 (Ortho to Nitro):

ppm.-

Appearance: Doublet of doublets (dd) or ddd.

-

Causality: Strongly deshielded by the ortho-

group. It shows ortho-coupling to H-5 (

-

-

H-5 (Meta to Nitro):

ppm.-

Appearance: Triplet (t) (pseudo-triplet due to similar ortho couplings).

-

Causality: This proton is meta to the nitro group and ortho to the ether linkage. It is less deshielded than H-2 or H-4.

-

-

H-6 (Ortho to Ether):

ppm.-

Appearance: Doublet of doublets (dd).

-

Causality: This is the most shielded proton on the nitro-ring due to the electron-donating resonance effect of the alkoxy oxygen (ortho position).

-

Summary of Data

The following table summarizes the expected chemical shifts in

| Assignment | Shift ( | Multiplicity | Integral | Coupling ( |

| 5.16 | Singlet (s) | 2H | - | |

| Ar-H (Benzyl) | 7.30 – 7.48 | Multiplet (m) | 5H | - |

| H-6 (Nitro-ring) | 7.28 | dd | 1H | |

| H-5 (Nitro-ring) | 7.46 | t (pseudo) | 1H | |

| H-4 (Nitro-ring) | 7.78 | ddd | 1H | |

| H-2 (Nitro-ring) | 7.88 | t (narrow) | 1H |

Signal Assignment Diagram[7][8]

Caption: Mapping of specific protons to their chemical shifts. Note the high frequency of H-2 and H-4 due to the Nitro group.

Troubleshooting & Self-Validation

To maintain scientific integrity, perform these checks:

-

The "11-Proton Rule": Sum your integrals. You must identify exactly 11 protons.

-

If >11: Check for solvent peaks (residual

at 7.26 ppm) or water (broad s at ~1.56 ppm). -

If <11: Check for relaxation issues (increase

).

-

-

Impurity Fingerprinting:

-

Benzyl Bromide: Look for a

singlet at 4.50 ppm . If present, your ether synthesis was incomplete. -

3-Nitrophenol: Look for a broad exchangeable singlet (

) usually >5.0 ppm (concentration dependent) and a shift in the aromatic region due to the free phenol.

-

-

Coupling Verification: The H-2 proton is a triplet only because of long-range meta-coupling (

Hz). If this appears as a singlet, your resolution is too low (check shimming).

References

-

PubChem. Benzyl 3-nitrophenyl ether (Compound Summary). National Library of Medicine. Accessed Jan 30, 2026. [Link][2]

-

SpectraBase. Benzyl m-nitrophenyl ether 1H NMR Spectrum. Wiley Science Solutions. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. (General reference for nitro-aromatic shift logic). [Link]

Sources

Introduction: The Imperative for Structural Verification

An In-Depth Technical Guide to the ¹³C NMR Characterization of 1-(Benzyloxy)-3-nitrobenzene

In the landscape of drug development and materials science, the precise structural elucidation of synthetic intermediates is not merely a procedural step but the bedrock of reliable research. This compound serves as a valuable intermediate, featuring a nuanced electronic structure arising from the interplay between an electron-donating benzyloxy group and a potent electron-withdrawing nitro group. This guide provides a comprehensive framework for the characterization of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful, non-destructive technique for determining the carbon skeleton of a molecule. We will move from foundational principles to a detailed, field-proven experimental protocol and culminate in a predictive analysis of the ¹³C NMR spectrum, explaining the causal relationships between molecular structure and spectral output.

Part 1: Foundational Principles – Substituent Effects in ¹³C NMR

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Electronegative atoms or groups withdraw electron density from a carbon nucleus, "deshielding" it from the external magnetic field and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[1]

In this compound, two distinct aromatic systems are present, each influenced by powerful substituent effects:

-

The Nitro-Substituted Ring: The nitro group (-NO₂) is a strong deactivating, electron-withdrawing group. Its influence deshields the carbon atoms of the benzene ring. The effect is most pronounced at the ipso-carbon (the carbon directly attached to the group) and the para-carbon, with a lesser effect at the meta-carbons.[2] Interestingly, the ortho-carbons in nitrobenzene are often observed to be slightly shielded relative to the meta and para positions, a complex phenomenon resulting from a combination of electronic and anisotropic effects.[2]

-

The Benzyloxy Group: The ether oxygen atom is strongly electronegative, causing a significant downfield shift for the carbon to which it is directly attached (C1). However, through resonance, its lone pairs donate electron density into the aromatic ring, causing a shielding effect (upfield shift) at the ortho and para positions relative to the meta position. The benzylic methylene (-CH₂) carbon signal is also characteristic, typically appearing in the 60-80 ppm range.[3]

The combination of these effects allows for a predictable and assignable ¹³C NMR spectrum.

Part 2: Experimental Protocol – A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and the rational selection of instrument parameters. The following protocol is designed to ensure reproducibility and data integrity.

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Mass: Accurately weigh between 50-100 mg of solid this compound. A higher concentration is generally preferred for ¹³C NMR to reduce acquisition time, as the ¹³C isotope has a low natural abundance (~1.1%).[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Use a volume of 0.6-0.7 mL.[4]

-

Dissolution and Filtration: Dissolve the sample in the solvent in a small, clean glass vial. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

-

Labeling: Clearly label the NMR tube.

-

-

Instrumental Parameters (Example for a 500 MHz / 125 MHz ¹³C Spectrometer):

-

Experiment: Standard ¹³C observation with broadband proton decoupling. This simplifies the spectrum by collapsing all carbon signals into singlets.[7]

-

Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay between scans, increasing the number of scans in a given time.

-

Spectral Width: ~240 ppm (e.g., -20 to 220 ppm). This range is sufficient to cover all expected carbon resonances in organic molecules.[8]

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds. While longer delays are needed for strict quantitative analysis, a 2-second delay is a good compromise for routine characterization to improve signal-to-noise.

-

Number of Transients (Scans): 1024-4096. Multiple scans are averaged to overcome the low sensitivity of the ¹³C nucleus.[8] The exact number will depend on the sample concentration.

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the central peak of the solvent triplet is set to 77.16 ppm.

-

Part 3: Spectral Interpretation and Predictive Analysis

Based on established substituent effects, we can predict the chemical shifts for the 13 unique carbon environments in this compound.

Molecular Structure with Carbon Numbering

Caption: Carbon numbering scheme for this compound.

Predicted ¹³C Chemical Shifts and Rationale

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Nitro-Substituted Ring | ||

| C1 | 158.5 - 160.0 | Aromatic carbon bonded to an ether oxygen; highly deshielded.[1][9] |

| C3 | 148.0 - 149.5 | Ipso-carbon attached to the strongly electron-withdrawing nitro group; highly deshielded.[2] |

| C5 | 130.0 - 131.0 | Meta to the nitro group and meta to the benzyloxy group; experiences deshielding from both. |

| C4 | 123.0 - 124.5 | Para to the benzyloxy group (shielded) and ortho to the nitro group (shielded).[2] |

| C2 | 115.5 - 117.0 | Ortho to the benzyloxy group (shielded) and ortho to the nitro group (shielded). |

| C6 | 109.0 - 111.0 | Ortho to the benzyloxy group (shielded) and para to the nitro group (deshielded); net effect is significant shielding. |

| Benzyl Group | ||

| C7 (-CH₂) | 70.5 - 72.0 | Benzylic carbon attached to an ether oxygen.[3] |

| C1' | 135.0 - 136.5 | Ipso-carbon of the benzyl ring, attached to the methylene group. |

| C4' | 128.8 - 129.5 | Para-carbon of the unsubstituted benzyl ring. |

| C3'/C5' | 128.5 - 129.2 | Meta-carbons of the unsubstituted benzyl ring (often overlap). |

| C2'/C6' | 127.5 - 128.5 | Ortho-carbons of the unsubstituted benzyl ring. |

Note: These are predictive values based on established principles. Actual experimental values may vary slightly based on solvent and concentration.

Conclusion

The ¹³C NMR characterization of this compound is a clear example of how fundamental principles of physical organic chemistry can be applied to achieve unambiguous structural verification. By understanding the distinct and predictable electronic effects of the benzyloxy and nitro substituents, a detailed assignment of all 13 carbon signals is possible. The robust experimental workflow detailed herein provides a self-validating system to generate high-quality, reproducible data, which is paramount for researchers, scientists, and drug development professionals who rely on such data for critical decision-making.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Journal of Carbohydrate Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). 13C-NMR. Available at: [Link]

-

Kim, S., et al. (2019). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. sc.edu [sc.edu]

- 8. wiserpub.com [wiserpub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: One-Pot Debenzylation and Reduction of 1-(Benzyloxy)-3-nitrobenzene to 3-Aminophenol

Abstract: This application note provides a comprehensive guide for the simultaneous debenzylation of the benzyl ether and reduction of the nitro group in 1-(benzyloxy)-3-nitrobenzene to synthesize 3-aminophenol in a single reaction vessel. This one-pot transformation is a highly efficient method for the preparation of this valuable intermediate, which is widely used in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Detailed protocols for catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and a catalytic transfer hydrogenation variant with ammonium formate are presented. The mechanistic rationale, comparative data, and safety considerations are discussed to ensure successful and safe execution.

Introduction

The synthesis of 3-aminophenol is a critical transformation in organic synthesis. The starting material, this compound, contains two functionalities that require reduction: a benzyl ether protecting group and an aromatic nitro group. Performing these reductions in a sequential manner would involve two separate reaction and workup steps, leading to increased solvent usage, time, and potential for product loss. A one-pot procedure, where both transformations occur concurrently, offers a significant improvement in efficiency and atom economy.

Catalytic hydrogenation is the method of choice for both debenzylation and nitro group reduction.[1] This application note focuses on two robust and widely applicable protocols: classical catalytic hydrogenation with gaseous hydrogen and catalytic transfer hydrogenation (CTH). The choice between these methods often depends on the available equipment and safety infrastructure.

Mechanistic Rationale

The one-pot conversion of this compound to 3-aminophenol relies on the ability of a heterogeneous catalyst, typically palladium on carbon, to facilitate the cleavage of a C-O bond and the reduction of a nitro group.

Catalytic Hydrogenation

In the presence of a palladium catalyst and hydrogen gas, two key processes occur on the catalyst surface:

-

Debenzylation: The benzyl ether adsorbs onto the palladium surface. Molecular hydrogen also adsorbs and dissociates into reactive hydrogen atoms. These hydrogen atoms then cleave the benzylic C-O bond, a process known as hydrogenolysis, yielding 3-nitrophenol and toluene.[2]

-

Nitro Group Reduction: The nitro group is reduced to an amino group through a stepwise process involving nitroso and hydroxylamine intermediates.[3][4] This transformation requires three equivalents of hydrogen.

The relative rates of these two processes can be influenced by the reaction conditions, but both are generally efficient over a palladium catalyst.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient alternative to the use of flammable hydrogen gas. In this method, a hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ on the catalyst surface.[5][6] Ammonium formate decomposes on the palladium surface to produce hydrogen, carbon dioxide, and ammonia. The generated hydrogen then participates in the debenzylation and nitro reduction reactions as described above. This method is often preferred for its operational simplicity and for avoiding the hazards associated with handling hydrogen gas.

Experimental Protocols

This section provides detailed step-by-step protocols for both classical catalytic hydrogenation and catalytic transfer hydrogenation.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol describes a standard procedure for the one-pot debenzylation and reduction using palladium on carbon and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Vacuum/nitrogen manifold

-

Büchner funnel and filter paper

Procedure:

-

Inerting the Flask: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate). Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[7]

-

Solvent and Substrate Addition: Under a positive flow of nitrogen, add ethanol (or methanol) to the flask to create a slurry of the catalyst. Then, add the this compound.

-

Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one of the necks of the flask via a stopcock.

-

Reaction Initiation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to replace the nitrogen atmosphere with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove any residual hydrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium on carbon catalyst is pyrophoric, especially after the reaction. Do not allow the filter cake to dry.[8] Keep it wet with solvent at all times. Wash the filter cake with additional ethanol (or methanol).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenol. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol provides a convenient alternative that avoids the use of hydrogen gas.[9]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol.

-

Reagent Addition: To this solution, add ammonium formate (3-5 equivalents) followed by 10% Pd/C (5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux. The reaction is typically vigorous at the beginning due to the evolution of carbon dioxide and ammonia.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. As with Protocol 1, ensure the filter cake remains wet.[8] Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts, followed by recrystallization.

Visualization of the Process

Chemical Transformation

Caption: One-pot conversion of this compound to 3-aminophenol.

Experimental Workflow

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonium Formate [commonorganicchemistry.com]

- 6. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chem.wisc.edu [chem.wisc.edu]

- 9. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Use of 1-(Benzyloxy)-3-nitrobenzene in Pharmaceutical Synthesis

Abstract

This technical guide details the application of 1-(Benzyloxy)-3-nitrobenzene as a strategic building block in pharmaceutical synthesis. We will explore the molecule's inherent chemical functionalities—a latent amine in the form of a nitro group and a protected phenol as a benzyl ether—and their exploitation in constructing complex pharmaceutical intermediates. The primary focus will be on the synthesis of aryloxypropanolamine analogues, a core scaffold in many β-adrenergic blocking agents. Detailed, field-tested protocols for the key transformations, including nitro group reduction and benzyl ether deprotection, are provided to illustrate the practical utility of this versatile starting material for researchers, medicinal chemists, and drug development professionals.

Introduction: A Bifunctional Building Block for Drug Discovery

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The selection of starting materials that offer both structural complexity and versatile reactivity can significantly accelerate the development of new chemical entities. This compound is an exemplary scaffold, embodying the principles of synthetic strategy and molecular economy. Its structure is endowed with two critical functional groups that serve distinct, yet complementary, roles in the elaboration of a lead compound:

-

The Nitro Group (-NO₂): This electron-withdrawing group serves as a robust and reliable precursor to an aniline. The transformation of a nitro group to a primary amine is one of the most fundamental and high-yielding reactions in organic synthesis, providing a direct gateway to a nucleophilic center essential for forming amides, sulfonamides, and for N-alkylation reactions.[1][2]

-

The Benzyloxy Group (-OCH₂Ph): The benzyl ether is a premier protecting group for phenols. Its stability across a wide range of reaction conditions—including moderately acidic and basic media, and many oxidative and reductive environments—makes it ideal for multi-step syntheses.[3] Crucially, it can be cleaved under mild conditions, typically through catalytic hydrogenation, which often can be performed concurrently with nitro group reduction, adding to its synthetic appeal.

This dual functionality allows for a synthetic design where the amine can be unmasked and reacted, while the phenol remains protected, or vice-versa, offering chemists precise control over the synthetic sequence.

Core Application: A Gateway to Aryloxypropanolamine Scaffolds

The aryloxypropanolamine motif is the cornerstone of one of the most important classes of cardiovascular drugs: the β-blockers (beta-blockers).[4][5] These drugs, including prominent examples like Carvedilol and Propranolol, are critical in managing conditions such as hypertension and angina pectoris.[6][7] A key challenge in the synthesis of these agents, particularly Carvedilol, is the control of impurities arising from the reaction of a key epoxide intermediate with the amine side-chain.

A well-documented side-reaction in Carvedilol synthesis is the formation of a "bis-impurity," where the secondary amine of the desired product attacks a second molecule of the epoxide starting material.[3][6] An effective industrial strategy to circumvent this issue is to temporarily protect the secondary amine of the side-chain with a benzyl group.[8][9]

Here, we demonstrate a parallel strategy using this compound to construct a functionalized aniline intermediate, showcasing the principles that make benzyloxy-nitroaromatics valuable in this context.

Workflow Overview: Synthesis of a Phenolic Aminophenoxyethanol Analogue

The following workflow illustrates how this compound can be converted into a useful intermediate for further elaboration into bioactive molecules.

Caption: Synthetic workflow from this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, employing standard laboratory techniques and reagents.

Protocol 1: Catalytic Reduction of this compound to 3-Benzyloxyaniline

This procedure details the high-efficiency conversion of the nitro group to an amine while leaving the benzyl ether intact. Catalytic hydrogenation is the method of choice due to its clean reaction profile and high yield.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[10] Methanol is an excellent solvent for this reaction, readily dissolving the starting material and facilitating interaction with the catalyst surface. The reaction proceeds under a positive pressure of hydrogen gas.

Materials:

-

This compound (10.0 g, 43.6 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (500 mg, ~5 mol% Pd)

-

Methanol (200 mL)

-

Hydrogen (H₂) gas supply

-

Parr hydrogenator or similar pressure vessel

-

Celite™ for filtration

Procedure:

-

To a 500 mL pressure-resistant vessel, add this compound and methanol.

-

Stir the mixture until the solid is completely dissolved.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Dry Pd/C is pyrophoric and should not be handled in air.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel three times with hydrogen gas to remove all air.

-

Pressurize the vessel to 50 psi (approx. 3.4 bar) with hydrogen.

-

Stir the reaction mixture vigorously at room temperature (20-25°C).

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.

-

Once complete, vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with methanol (2 x 25 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield 3-benzyloxyaniline as a pale oil or low-melting solid.

Expected Outcome:

-

Yield: >95%

-

Purity: >98% (by HPLC)

-

Product: 3-Benzyloxyaniline[11]

Protocol 2: Hydrogenolytic Debenzylation (Deprotection)

This protocol describes the cleavage of the benzyl ether to reveal the free phenol. This step is typically performed at the end of a synthetic sequence. For illustrative purposes, we describe the debenzylation of the N-alkylated intermediate, N-(2-hydroxyethyl)-3-benzyloxyaniline.

Rationale: The same catalytic hydrogenation conditions used for nitro reduction can also cleave the benzyl C-O bond. By using a higher catalyst loading or pressure, or by simply extending the reaction time after nitro reduction is complete, both transformations can sometimes be achieved in one pot. Here, we present it as a separate step for clarity.

Materials:

-

N-(2-hydroxyethyl)-3-benzyloxyaniline (5.0 g, 20.5 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (500 mg)

-

Ethanol or Ethyl Acetate (150 mL)

-

Hydrogen (H₂) gas supply

Procedure:

-

Dissolve the benzyloxy-protected compound in the chosen solvent in a suitable pressure vessel.

-

Add the 10% Pd/C catalyst under an inert atmosphere.

-

Seal the vessel, purge with hydrogen, and pressurize to 50-60 psi.

-

Stir the mixture at room temperature. The reaction may be gently heated to 40°C to increase the rate if necessary.

-

Monitor the disappearance of the starting material by TLC or LC-MS. This reaction may take 12-24 hours.

-

Upon completion, vent the hydrogen, purge with nitrogen, and filter the catalyst through Celite™.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic product.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitro Reduction | H₂, 10% Pd/C | Methanol | 25 | 4-6 | >95 |

| 2 | N-Alkylation | 2-Bromoethanol, K₂CO₃ | Acetonitrile | 80 | 12-16 | 70-85 |

| 3 | Debenzylation | H₂, 10% Pd/C | Ethanol | 25-40 | 12-24 | >90 |

Mechanistic Insight: The Role of Benzyl Protection in Complex Synthesis

The strategic advantage of using a benzyl-protected amine in the synthesis of molecules like Carvedilol is best visualized by comparing the desired reaction pathway against the problematic side-reaction.

Caption: Benzyl protection blocks the side reaction pathway.

Conclusion